Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a part of the pyrazolo[1,5-a]pyrimidine family . These compounds have been identified as strategic compounds for various applications due to their significant properties . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of therapeutic potentials .
Biochemical Pathways
The synthesis of this compound involves sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity . .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 2.46, indicating its lipophilicity . Its water solubility is 0.916 mg/ml .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound shows stability under exposure to extreme pH . .
Biochemical Analysis
Biochemical Properties
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . The compound interacts with the ATP-binding site of PI3K, thereby inhibiting its activity. This interaction is characterized by the binding of this compound to the active site of the enzyme, preventing the phosphorylation of downstream targets. Additionally, the compound has shown interactions with other biomolecules, including various proteins involved in cell signaling pathways .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of PI3K by binding to its ATP-binding site, thereby preventing the enzyme from phosphorylating its substrates . This inhibition leads to the downregulation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on PI3K and other target enzymes, leading to sustained changes in cellular function . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity, leading to reduced tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, this compound has been shown to affect metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system applications . Once inside the cells, this compound is distributed to various subcellular compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound has been observed to accumulate in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The localization of the compound is likely regulated by specific targeting signals and post-translational modifications that direct it to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminopyrazoles with β-ketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific photophysical properties.
Comparison with Similar Compounds
- Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate
Comparison: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUORKIVEWOASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512051 | |
Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80537-14-0 | |
Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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